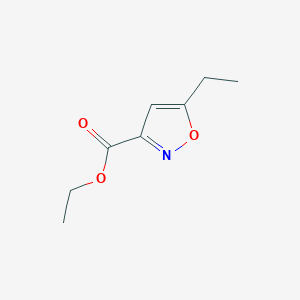

Ethyl 5-ethylisoxazole-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-5-7(9-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWKBDZVYQXLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548588 | |

| Record name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90607-22-0 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90607-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Ethylisoxazole 3 Carboxylate and Its Analogues

Historical Development of Isoxazole (B147169) Ring Formation Strategies

The history of isoxazole chemistry dates back to the late 19th century, with the first synthesis of an isoxazole compound reported in 1888. ontosight.aiijpcbs.com Early work by chemists like Ludwig Claisen established the fundamental cyclic structure of these compounds. ijpcbs.com However, a pivotal advancement in the field came from the studies of Quilico between 1930 and 1946, which systematically investigated the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com This work laid the foundation for what would become the most prominent and versatile method for isoxazole construction: the 1,3-dipolar cycloaddition reaction.

The introduction of a carboxylate group onto the isoxazole ring, a common feature in many biologically active molecules, presented a distinct synthetic challenge that spurred the development of specialized routes. The position of the carboxylate group (at C3, C4, or C5) dictates the choice of precursors and strategy.

One general and effective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of primary nitro compounds with enamino esters. orgsyn.org This approach provides pure positional isomers, which is a significant advantage over other methods that might yield mixtures. orgsyn.org

For the synthesis of isoxazole-3-carboxylates, such as the title compound, cycloaddition-condensation reactions are particularly relevant. A common strategy involves reacting an alkyne with a precursor that can generate a nitrile oxide bearing the ester functionality. For instance, the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate is achieved through the reaction of propargyl benzoate (B1203000) with ethyl nitroacetate, where the latter serves as the source for both the C3-carboxylate group and the nitrile oxide intermediate. mdpi.com Similarly, efficient protocols have been developed for preparing 3,5-disubstituted isoxazoles from various activated primary nitro compounds and alkynes. mdpi.com These methods have evolved to become highly efficient, often proceeding in high yields and allowing for the construction of a diverse library of carboxylated isoxazoles.

Classical and Contemporary Cyclization Reactions

While several methods exist for constructing the isoxazole ring, the most powerful and widely adopted strategy is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile. researchgate.netnih.gov For the synthesis of isoxazoles, the dipolarophile is typically an alkyne, which directly yields the aromatic isoxazole ring. researchgate.net The reaction with an alkene, in contrast, produces an isoxazoline (B3343090) (a dihydroisoxazole), which would require a subsequent oxidation step to form the isoxazole. researchgate.netnih.gov

The [3+2] cycloaddition reaction involves the combination of a three-atom component (the 1,3-dipole, which is the nitrile oxide) and a two-atom component (the dipolarophile, an alkyne). This reaction is a concerted process that forms two new sigma bonds, efficiently constructing the five-membered heterocyclic ring. tandfonline.comnih.gov

Nitrile Oxides: Nitrile oxides are highly reactive intermediates that are typically generated in situ to be trapped by a dipolarophile. researchgate.netresearchgate.net Their instability, particularly for smaller aliphatic variants, necessitates their immediate use in the reaction mixture. researchgate.net Several well-established methods are used for their generation from stable precursors.

| Precursor Type | Generation Method | Reagents | Reference(s) |

| Hydroximoyl Halides | Dehydrohalogenation | Triethylamine (B128534) (Et₃N) or other bases | researchgate.netacs.orgchemtube3d.com |

| Primary Nitroalkanes | Dehydration | Phenyl isocyanate (PhNCO), p-toluenesulfonic acid | nih.govclockss.org |

| Aldoximes | Oxidative Dehydrogenation | N-Bromosuccinimide (NBS), Chloramine-T, Lead tetraacetate | researchgate.net |

| O-Silylated Hydroxamic Acids | Dehydration | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and base | acs.orgresearchgate.net |

| This table summarizes common methods for the in-situ generation of nitrile oxide intermediates for use in 1,3-dipolar cycloaddition reactions. |

Dipolarophiles: For the synthesis of Ethyl 5-ethylisoxazole-3-carboxylate, the required dipolarophile is an alkyne that will provide the C4 and C5 atoms of the ring, along with the C5-substituent. Therefore, the alkyne needed is 1-butyne . The nitrile oxide must provide the remaining C3, N, and O atoms, as well as the C3-substituent. This requires a nitrile oxide precursor such as ethyl 2-chloro-2-(hydroxyimino)acetate , which generates (ethoxycarbonyl)nitrile oxide upon treatment with a base.

A critical aspect of the 1,3-dipolar cycloaddition is its regioselectivity—the orientation in which the nitrile oxide adds across the alkyne. The reaction of a monosubstituted alkyne (RC≡CH) with a nitrile oxide (R'CNO) can theoretically produce two different regioisomers: the 3,5-disubstituted isoxazole or the 3,4-disubstituted isoxazole.

The outcome is governed by a combination of steric and electronic factors. nih.gov Density functional theory (DFT) calculations have shown that the regioselectivity is influenced by the energies required to distort the reactants into their transition state geometries. nih.gov In thermal reactions, the regiochemistry is largely controlled by the inherent polarity of the reactants; the nucleophilic oxygen of the nitrile oxide typically adds to the more electrophilic carbon of the alkyne. acs.org For terminal alkynes, this generally leads to the preferential formation of the 3,5-disubstituted isoxazole . nih.gov

However, this inherent regioselectivity can be altered or even reversed. The use of specific transition metal catalysts, such as ruthenium complexes, can override the innate polarity of the nitrile oxide, leading to the opposite regioisomer (the 4-substituted product) with high selectivity. acs.org Furthermore, factors like hydrogen bonding or chelation with metal ions can also influence the regiochemical outcome of the cycloaddition. tandfonline.com

The substitution pattern of the final isoxazole product is directly determined by the specific structures of the nitrile oxide precursor and the alkyne dipolarophile. This direct relationship allows for a rational design approach to synthesize a wide variety of isoxazole analogues. To synthesize the target molecule, This compound , the precursors must be chosen precisely.

| Desired Product | Nitrile Oxide Precursor | Alkyne Dipolarophile | Resulting Substituents |

| This compound | Ethyl 2-chloro-2-(hydroxyimino)acetate | 1-Butyne | C3: -COOEt, C5: -Et |

| Ethyl 5-methylisoxazole-3-carboxylate | Ethyl 2-chloro-2-(hydroxyimino)acetate | Propyne | C3: -COOEt, C5: -Me |

| Mthis compound | Methyl 2-chloro-2-(hydroxyimino)acetate | 1-Butyne | C3: -COOMe, C5: -Et |

| Ethyl 5-phenylisoxazole-3-carboxylate | Ethyl 2-chloro-2-(hydroxyimino)acetate | Phenylacetylene | C3: -COOEt, C5: -Ph |

| This table illustrates how the choice of precursor molecules directly dictates the final structure of the synthesized 3,5-disubstituted isoxazole-3-carboxylate. |

By systematically varying the alkyne, one can modify the substituent at the C5 position. Similarly, by changing the nitrile oxide precursor, the substituent at the C3 position can be altered. This modularity is a key strength of the 1,3-dipolar cycloaddition strategy, providing a reliable and predictable pathway for the synthesis of this compound and a vast array of its structural analogues.

Hydroxylamine-Mediated Cyclizations of Three-Carbon Components

The construction of the isoxazole ring frequently relies on the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. wikipedia.org This classical and robust method involves a condensation reaction followed by cyclization to form the heterocyclic ring. For the synthesis of this compound, the corresponding three-carbon component would be a β-keto ester, specifically ethyl 2,4-dioxohexanoate.

The reaction mechanism initiates with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the dicarbonyl compound, forming an oxime intermediate. Subsequent intramolecular condensation via the attack of the oxime hydroxyl group on the remaining carbonyl, followed by dehydration, yields the stable isoxazole ring. The regioselectivity of the reaction—determining which carbon becomes C3 and which becomes C5 of the isoxazole ring—is dependent on the reaction conditions and the relative reactivity of the two carbonyl groups. In the case of ethyl 2,4-dioxohexanoate, the ketone is generally more reactive than the ester carbonyl, leading to the formation of the desired 5-ethyl-3-carboxylate isomer.

A general scheme for this type of reaction is presented below:

Table 1: Hydroxylamine-Mediated Isoxazole Synthesis| Reactant A | Reactant B | Product | Description |

|---|---|---|---|

| 1,3-Diketone | Hydroxylamine | 3,5-Disubstituted Isoxazole | A foundational method for forming the isoxazole core through condensation and cyclization. |

| β-Keto Ester | Hydroxylamine | Isoxazole Ester | A variation leading to isoxazoles with an ester substituent, relevant for synthesizing carboxylate derivatives. |

Metal-Free Synthetic Approaches for Isoxazole Scaffolds

In recent years, significant efforts have been directed towards developing more environmentally benign synthetic methods that avoid the use of metal catalysts. rsc.orgnih.gov For isoxazole synthesis, the most prominent metal-free approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govrsc.org This reaction is a type of [3+2] cycloaddition, which is highly efficient for constructing five-membered heterocyclic rings. rsc.org

To synthesize this compound via this method, the required precursors would be propanenitrile oxide (the 1,3-dipole) and ethyl propiolate (the dipolarophile). The nitrile oxide is a reactive intermediate that is typically generated in situ from a stable precursor, such as an aldoxime, through oxidation.

Common metal-free methods for generating nitrile oxides include:

Oxidation of Aldoximes: Propanaldoxime can be oxidized using mild, non-metallic oxidants like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). rsc.org

Use of Nitrite (B80452) Reagents: Reagents such as tert-butyl nitrite (TBN) can serve as both a radical initiator and a source of the N-O fragment under metal-free conditions, reacting with various substrates to form the isoxazole ring. researchgate.netnih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful metal-free tool, often accelerating reaction times and improving yields for 1,3-dipolar cycloadditions. rsc.org These approaches avoid the cost, toxicity, and waste associated with metal catalysts. rsc.orgnih.gov

Esterification and Hydrolytic Processes

Synthesis via Precursor Carboxylic Acids and Esterification

An alternative synthetic route to this compound involves the initial synthesis of the corresponding carboxylic acid, 5-ethylisoxazole-3-carboxylic acid, followed by an esterification reaction. This two-step approach can be advantageous if the precursor acid is more readily accessible or if purification is simpler at the acid stage.

The esterification is typically achieved through Fischer esterification, which involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ethyl ester product.

Hydrolytic Pathways to Corresponding Isoxazole Carboxylic Acids

The reverse reaction, the hydrolysis of this compound to its corresponding carboxylic acid, is a fundamental transformation. This process can be carried out under either acidic or basic conditions, though base-catalyzed hydrolysis (saponification) is more common.

In a typical saponification procedure, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol to ensure solubility. researchgate.net The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate, yielding the final carboxylic acid product. Care must be taken with reaction conditions, as harsh basic or acidic environments can potentially lead to the degradation of the isoxazole ring, although it is generally stable under standard hydrolytic conditions. researchgate.net

Advanced Synthetic Strategies and Methodologies

Palladium-Catalyzed C-H Functionalization and Arylation

Modern synthetic chemistry increasingly utilizes C-H functionalization reactions to build molecular complexity in a more atom-economical fashion. rsc.orgrsc.org Palladium-catalyzed direct arylation has been successfully applied to isoxazole scaffolds, enabling the formation of new carbon-carbon bonds at positions that would otherwise be unreactive. nih.gov This methodology allows for the introduction of aryl groups directly onto the isoxazole ring without the need for pre-functionalization (e.g., halogenation).

The reaction typically involves a palladium catalyst (such as Pd(OAc)₂ or a related complex), a ligand, a base, and an aryl halide (commonly an aryl iodide or bromide). nih.govresearchgate.net The catalytic cycle is believed to proceed through a concerted metalation-deprotonation pathway, where the palladium catalyst selectively activates a C-H bond on the isoxazole ring. For isoxazoles with unsubstituted C4 and C5 positions, such as ethyl isoxazole-3-carboxylate, studies have shown that diarylation can occur, functionalizing both positions. researchgate.net The regioselectivity of the arylation (i.e., at the C4 vs. C5 position) can be influenced by the steric and electronic properties of the substrates and the specific catalytic system employed. nih.govresearchgate.net

This advanced strategy provides a powerful tool for creating diverse libraries of isoxazole analogues for various applications.

Table 2: Palladium-Catalyzed Direct Arylation of Isoxazole-3-Carboxylate

| Aryl Source | Catalyst / Base | Position(s) Functionalized | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylphenyl bromide | PdCl(C₃H₅)(dppb) / KOAc | C4, C5 | 82 | researchgate.net |

| 4-Methoxyphenyl bromide | PdCl(C₃H₅)(dppb) / KOAc | C4, C5 | 78 | researchgate.net |

| 2-Methylphenyl bromide | PdCl(C₃H₅)(dppb) / KOAc | C5 (mono-arylation) | 65 | researchgate.net |

| 3-Chlorophenyl bromide | PdCl(C₃H₅)(dppb) / KOAc | C4, C5 | 76 | researchgate.net |

Direct C4,C5-Diarylation of Isoxazole-3-carboxylates

Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of isoxazole synthesis, the palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate represents a significant advancement. researchgate.net This methodology allows for the one-pot synthesis of a variety of C4,C5-diarylated isoxazoles directly from commercially available substrates. researchgate.net

The reaction typically involves coupling ethyl isoxazole-3-carboxylate with aryl bromides in the presence of a palladium catalyst. Research has shown that this procedure is tolerant of a wide range of functional groups on the aryl bromide partner, including electron-withdrawing and electron-donating groups at the para- and meta-positions. researchgate.netresearchgate.net However, the reaction's efficiency can be influenced by the steric hindrance of the substituents. For instance, using ortho-substituted aryl bromides often results in mixtures of mono-arylated (at the C5 position) and di-arylated isoxazoles, indicating that the C5 position is generally more reactive towards arylation than the C4 position. researchgate.net

| Aryl Bromide Substituent | Position | Yield of Diarylated Product (%) | Reference |

| 4-Methoxy | para | 76 | researchgate.net |

| 4-Chloro | para | 81 | researchgate.net |

| 4-Trifluoromethyl | para | 71 | researchgate.net |

| 4-Acetyl | para | 75 | researchgate.net |

| 3-Methoxy | meta | 78 | researchgate.net |

| 3-Cyano | meta | 68 | researchgate.net |

| 2-Methyl | ortho | 0 (Mono-arylation observed) | researchgate.net |

This table presents a selection of results from the palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate with various substituted aryl bromides, illustrating the reaction's scope.

Ligand and Catalyst Systems in C-H Activation Chemistry

The success of C-H activation strategies for functionalizing isoxazoles heavily relies on the selection of an appropriate catalyst and ligand system. Transition metals like palladium, rhodium, and nickel are commonly employed to facilitate these transformations, with the ligand playing a crucial role in modulating the catalyst's reactivity and selectivity. researchgate.netnih.govresearchgate.net

Palladium-based systems are the most extensively studied for isoxazole C-H arylation. nih.gov For instance, the direct arylation of the C5-position of isoxazoles with aryl iodides can be selectively achieved using a palladium catalyst. nih.gov The choice of ligand and reaction conditions is critical to prevent undesired side reactions, such as the activation of the N-O bond within the isoxazole ring, which can be a competing pathway. chemrxiv.org

Rhodium(III) catalysts have also been utilized for directed C-H alkynylation of isoxazoles, demonstrating the versatility of these systems for forming C-C bonds with different hybridization states. researchgate.net

Nickel-based catalysts offer a more economical and sustainable alternative to palladium. Nickel-catalyzed C-H arylations and alkenylations of various azoles, including isoxazoles, have been developed. nih.gov A key to the success of these reactions is often the use of specific phosphine (B1218219) ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and tertiary alcohol solvents, which can facilitate the desired C-C bond formation while using an air-stable nickel(II) salt as the catalyst precursor. nih.gov

| Metal Catalyst | Ligand | Coupling Partner | Position Functionalized | Reference |

| Palladium(II) | (various) | Aryl Iodide | C5 | nih.gov |

| Palladium(II) | (various) | Aryl Bromide | C4 and C5 | researchgate.net |

| Rhodium(III) | (various) | Hypervalent Iodine Reagent | ortho C-H (directed) | researchgate.net |

| Nickel(II) | dcype | Phenol Derivatives | C2 (of imidazoles) | nih.gov |

This table compares different ligand and catalyst systems used in the C-H activation and functionalization of isoxazoles and related azoles.

Stereoselective Synthesis Approaches for Chiral Isoxazole Derivatives

The synthesis of chiral isoxazole derivatives is of great interest due to their potential applications in pharmacology. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. Several strategies have been developed to achieve this for isoxazole-containing compounds.

One prominent approach involves organocatalysis . For example, the enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides can be catalyzed by a chiral phosphoric acid. bohrium.comresearchgate.net This transformation allows for the synthesis of a range of enantioenriched isoxazole-containing triarylmethanes. bohrium.com Similarly, squaramide-catalyzed asymmetric domino reactions have been employed to synthesize complex dispirooxindoles containing an isoxazole unit and four contiguous stereogenic centers with excellent diastereo- and enantioselectivity. rsc.org

Chemoenzymatic methods offer another powerful route to chiral isoxazoles. These methods combine chemical synthesis with enzymatic reactions, leveraging the high stereoselectivity of enzymes. For instance, hydrolases and oxidoreductases can be used for the stereoselective synthesis of chiral isoxazole drug precursors. acs.org

| Method | Catalyst/Enzyme | Reaction Type | Product Type | Reference |

| Organocatalysis | Chiral Phosphoric Acid | Nucleophilic Addition | Chiral Triarylmethanes | bohrium.comresearchgate.net |

| Organocatalysis | Squaramide | Domino Michael/Mannich | Dispirooxindoles | rsc.org |

| Chemoenzymatic | Hydrolases/Oxidoreductases | (various) | Chiral Drug Precursors | acs.org |

This table summarizes various stereoselective approaches for the synthesis of chiral isoxazole derivatives.

Solid-Phase Organic Synthesis Techniques for Isoxazole Libraries

Solid-phase organic synthesis (SPOS) is a high-throughput technique that has revolutionized the generation of large libraries of compounds for drug discovery. In this method, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, simplifying the purification process.

This technique has been successfully applied to the synthesis of isoxazole and isoxazoline libraries. nih.gov A common strategy involves attaching a precursor molecule with an alkyne or alkene functionality to the solid support. nih.govnih.gov The resin-bound substrate is then subjected to a 1,3-dipolar cycloaddition reaction with in situ generated nitrile oxides to form the isoxazole or isoxazoline ring. nih.gov Finally, the target molecule is cleaved from the resin. This methodology allows for the creation of diversity-oriented libraries by varying the building blocks used in the synthesis. nih.gov For example, different carboxylic acids can be coupled to the resin initially, introducing the first point of diversity. nih.gov

| Step | Description | Purpose | Reference |

| 1. Resin Loading | Covalent attachment of a starting material (e.g., a carboxylic acid) to the solid support. | Immobilization of the substrate for easy purification. | nih.govnih.gov |

| 2. Functionalization | Introduction of an alkyne or alkene group to the resin-bound molecule. | Preparation for the key cycloaddition step. | nih.gov |

| 3. Cycloaddition | 1,3-dipolar cycloaddition with a nitrile oxide to form the isoxazole ring. | Construction of the heterocyclic core. | nih.govnih.gov |

| 4. Cleavage | Release of the final isoxazole product from the solid support. | Isolation of the purified target compound. | nih.gov |

This table outlines the general workflow for the solid-phase synthesis of an isoxazole library.

Green Chemistry Principles Applied to Isoxazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to isoxazole synthesis is crucial for developing more sustainable and environmentally benign methodologies.

Several green approaches have been reported:

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.goveurekaselect.com These methods can also reduce the formation of by-products. mdpi.com

Green Solvents: Traditional reliance on volatile organic solvents is a major environmental concern. Researchers have explored the use of water as a reaction medium, which is non-toxic and readily available. mdpi.compreprints.org Deep eutectic solvents (DES) have also been used as an environmentally friendly alternative. nih.gov

Catalysis: The use of non-toxic and recyclable catalysts is a cornerstone of green chemistry. This includes the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), which provides a greener protocol under solvent-free conditions. nih.gov

Atom Economy: Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form the final product, incorporating most or all of the atoms of the starting materials. mdpi.com This aligns with the principle of atom economy, minimizing waste.

These green strategies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing isoxazole derivatives. mdpi.compreprints.org

| Green Chemistry Principle | Application in Isoxazole Synthesis | Advantages | Reference |

| Alternative Energy | Ultrasound or microwave irradiation | Faster reactions, higher yields, reduced energy use | mdpi.comnih.goveurekaselect.com |

| Green Solvents | Using water or deep eutectic solvents | Reduced toxicity, improved safety, easier work-up | mdpi.comnih.gov |

| Renewable Feedstocks | Use of agro-waste derived catalysts (e.g., WEOFPA) | Utilization of waste, reduced reliance on metal catalysts | nih.gov |

| Atom Economy | One-pot, multi-component reactions | Minimized by-products, increased efficiency | mdpi.com |

This table highlights the application of key green chemistry principles to the synthesis of isoxazoles.

Chemical Reactivity and Transformational Chemistry of Ethyl 5 Ethylisoxazole 3 Carboxylate

Reactions at the Ethyl Ester Moiety

The ethyl ester group is susceptible to nucleophilic acyl substitution, enabling its conversion into other esters, amides, and alcohols. These reactions typically leave the isoxazole (B147169) ring intact under controlled conditions.

Transesterification is a fundamental process for modifying the ester group, involving the exchange of the ethyl group with another alkyl or aryl group from a corresponding alcohol. This reaction is typically catalyzed by acids or bases, or by specific metal catalysts to proceed under mild conditions. While direct studies on Ethyl 5-ethylisoxazole-3-carboxylate are not extensively documented, the reactivity is analogous to other ethyl esters. Catalysts like Scandium(III) triflate [Sc(OTf)₃] are known to facilitate direct transesterification in boiling alcohols, offering a pathway to methyl, isopropyl, or allyl esters. organic-chemistry.org Similarly, inorganic catalysts such as potassium hydrogen phosphate (B84403) (K₂HPO₄) have proven effective for these transformations, tolerating various functional groups. organic-chemistry.org

| Catalyst | Alcohol (R-OH) | Typical Conditions | Resulting Ester |

| Sc(OTf)₃ | Methanol, Isopropanol | Reflux in alcohol | 5-Ethylisoxazole-3-carboxylate of Methyl, Isopropyl |

| K₂HPO₄ | Methanol | Mild conditions | Mthis compound |

| Y₅(OⁱPr)₁₃O | Various primary/secondary alcohols | Room temperature | Corresponding new ester |

| N-Heterocyclic Carbenes (NHCs) | Various alcohols | Catalytic amount | Corresponding new ester |

Table 1: Representative Catalytic Systems for Transesterification.

The conversion of the ethyl ester to a carboxamide is achieved through aminolysis, where the ester reacts with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently. The direct amidation of carboxylic acids can also be achieved using specialized coupling agents, which could be applied after hydrolysis of the parent ester. lookchemmall.com For direct conversion, the reaction of this compound with an amine (R¹R²NH) would yield the corresponding N,N-disubstituted or N-substituted 5-ethylisoxazole-3-carboxamide. This transformation is crucial in medicinal chemistry for synthesizing derivatives with varied biological activities. researchgate.net

| Amine Reactant | Product | Potential Conditions |

| Ammonia (NH₃) | 5-Ethylisoxazole-3-carboxamide | High pressure, heat |

| Primary Amine (RNH₂) | N-alkyl-5-ethylisoxazole-3-carboxamide | Heat, Lewis acid catalyst |

| Secondary Amine (R₂NH) | N,N-dialkyl-5-ethylisoxazole-3-carboxamide | Heat, prolonged reaction time |

| Aniline | N-phenyl-5-ethylisoxazole-3-carboxamide | Heat |

Table 2: Potential Amidation Reactions.

The ethyl ester group can be selectively reduced to a primary alcohol, (5-ethylisoxazol-3-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting esters to alcohols. The reaction must be carried out in anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF). A milder reagent, sodium borohydride (B1222165) (NaBH₄), can also be used, though it often requires co-solvents or additives to reduce esters effectively. The resulting hydroxymethyl isoxazole is a versatile intermediate for further functionalization. nih.gov

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl ether | (5-Ethylisoxazol-3-yl)methanol |

| Sodium borohydride (NaBH₄) | Methanol/THF mixture, heat | (5-Ethylisoxazol-3-yl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, low temperature | 5-Ethylisoxazole-3-carbaldehyde |

Table 3: Reduction of the Ethyl Ester Moiety.

Transformations of the Isoxazole Ring System

The isoxazole ring possesses a characteristically weak N-O bond, making it susceptible to reductive cleavage. Additionally, substituents on the ring can undergo various chemical transformations.

The ethyl group at the 5-position of the isoxazole ring can be a site for oxidation reactions. The methylene (B1212753) (-CH₂-) group adjacent to the isoxazole ring is activated, similar to a benzylic position. Under controlled oxidation, this position can be converted to a secondary alcohol and subsequently to a ketone. For instance, the oxidation of a similar compound, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate, to ethyl 5-acetylisoxazole-3-carboxylate is achieved using 2-iodoxybenzoic acid (IBX). chemicalbook.com This suggests that the ethyl group in this compound could be oxidized to form ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate and then ethyl 5-acetylisoxazole-3-carboxylate.

| Oxidizing Agent | Potential Intermediate Product | Final Oxidation Product |

| Mild Oxidants (e.g., MnO₂) | Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate | Ethyl 5-acetylisoxazole-3-carboxylate |

| Stronger Oxidants (e.g., KMnO₄, CrO₃) | Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate | Ethyl 5-acetylisoxazole-3-carboxylate |

| 2-Iodoxybenzoic acid (IBX) | Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate | Ethyl 5-acetylisoxazole-3-carboxylate |

Table 4: Potential Oxidation Products of the 5-Ethyl Substituent.

The reductive cleavage of the isoxazole N-O bond is a well-established transformation that yields β-amino enones or related compounds. rsc.orgrsc.org This reaction provides a valuable synthetic route to acyclic compounds from heterocyclic precursors. Various reagents and catalytic systems can achieve this transformation.

Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common method. acs.orgmdpi.com For example, the hydrogenation of a related isoxazole derivative over Pd/C resulted in a domino reaction involving initial modification of a side chain followed by the reductive opening of the isoxazole ring to yield an enaminone. mdpi.com

Metal-mediated reductions are also highly effective. Molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water reductively cleaves the N-O bond to give β-aminoenones in good yields. rsc.orgrsc.org Other systems, such as samarium(II) iodide (SmI₂), or low-valent titanium reagents like Ti(OⁱPr)₄/EtMgBr, also promote this reductive ring opening. acs.orgresearchgate.net A copper-catalyzed method has also been developed, highlighting the versatility of transition metals in this transformation. acs.orgresearchgate.net The general outcome of these reactions on this compound would be the formation of an ethyl (Z)-4-amino-3-hexenoate derivative.

| Reagent/Catalyst | Conditions | Product Type |

| Mo(CO)₆ / H₂O | Reflux in moist acetonitrile (B52724) | β-Aminoenone |

| H₂ / Raney-Ni | H₂ (1 atm), 35 °C | Enaminone |

| H₂ / Pd/C | H₂ (1 atm), room temperature | Enaminone |

| SmI₂ | THF, room temperature | β-Hydroxyketone (after hydrolysis) |

| Ti(OⁱPr)₄ / EtMgBr | Diethyl ether | β-Enaminoketone |

| Copper(I) iodide / Diamine | Dioxane, 140 °C | Enaminone |

Table 5: Reagents for Reductive Ring Opening of Isoxazoles.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity towards substitution reactions is dictated by the electron distribution within the ring, which is significantly influenced by the nature and position of its substituents. In this compound, the ring is substituted with an electron-donating ethyl group at the C5 position and an electron-withdrawing ethyl carboxylate group at the C3 position.

Electrophilic Substitution: The isoxazole ring is generally considered an electron-rich aromatic system, but it is less reactive towards electrophilic substitution than benzene. The substitution typically occurs at the C4 position, which is the most electron-rich carbon. The presence of the C3-ester group deactivates the ring, making electrophilic substitution more challenging. However, the C5-ethyl group provides some activation. Forcing conditions are often required for reactions like halogenation. For instance, direct halogenation of 3,5-disubstituted isoxazoles can be achieved using N-halosuccinimides, sometimes requiring a strong acid catalyst depending on the specific substituents. elsevierpure.com Lithiation of 3,5-disubstituted isoxazoles with reagents like n-butyllithium preferentially occurs at the C4 position, creating a nucleophilic intermediate that can then react with various electrophiles. cdnsciencepub.com

Nucleophilic Substitution: Nucleophilic substitution directly on the isoxazole ring is uncommon unless a good leaving group is present. The primary site for nucleophilic attack on the isoxazole nucleus itself is generally less favored. However, reactions can occur where the isoxazole ring acts as a leaving group in broader molecular transformations, particularly through cleavage of the weak N-O bond under reductive or basic conditions. researchgate.net

Derivatization Strategies and Functional Group Interconversions

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key strategies involve reactions at the C4 position of the ring, transformations of the C5-ethyl group, and modifications of the C3-ester function.

Halogenation of the isoxazole ring is a critical derivatization strategy, as the resulting halo-isoxazoles are versatile intermediates for further functionalization, particularly in carbon-carbon bond-forming reactions.

The most common position for halogenation on a 3,5-disubstituted isoxazole is the C4 position. A variety of 3,5-disubstituted 4-haloisoxazoles can be prepared through electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with halogenating agents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). acs.orgnih.gov This approach builds the halogenated ring system directly. Alternatively, direct halogenation of a pre-formed isoxazole ring can be accomplished. Studies on 3,5-diarylisoxazoles have shown that reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetic acid can effectively introduce a halogen at the C4 position. elsevierpure.com These methods provide access to compounds like Ethyl 4-bromo-5-ethylisoxazole-3-carboxylate, which can then be used in cross-coupling reactions.

| Reagent | Position of Halogenation | Product Type |

| N-Bromosuccinimide (NBS) | C4 | 4-Bromoisoxazole |

| N-Chlorosuccinimide (NCS) | C4 | 4-Chloroisoxazole |

| Iodine Monochloride (ICl) | C4 | 4-Iodoisoxazole |

This table presents common halogenating agents and their expected outcome on a 3,5-disubstituted isoxazole core.

The ethyl group at the C5 position and the ester at the C3 position can be chemically transformed to introduce valuable vinyl and acetyl functionalities.

Formation of Acetyl Moieties: An acetyl group can be introduced at the C5 position by oxidizing a secondary alcohol precursor. For example, the synthesis of Ethyl 5-acetylisoxazole-3-carboxylate has been achieved by the oxidation of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate using 2-iodoxybenzoic acid (IBX). chemicalbook.com This precursor alcohol can be generated from the corresponding C5-vinyl derivative or by other synthetic routes.

Formation of Vinyl Moieties: The creation of a vinyl group, for instance at the C4 position, can be achieved from a C4-halogenated precursor via transition-metal-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. A general route to vinyl-substituted isoxazoles involves the dehydration of a (1-hydroxyethyl)isoxazole intermediate. rsc.org This alcohol can be formed by reacting a C4-formyl isoxazole derivative with a methyl Grignard reagent, followed by dehydration to yield the C4-vinyl isoxazole.

| Precursor Functional Group | Reagent/Reaction | Resulting Moiety |

| C5-(1-Hydroxyethyl) | 2-Iodoxybenzoic Acid (IBX) | C5-Acetyl |

| C4-Formyl | 1. CH₃MgBr2. Dehydration | C4-Vinyl |

| C4-Halogen | Vinyl Stannane (Stille Coupling) | C4-Vinyl |

This table outlines strategies for converting existing functional groups into acetyl and vinyl moieties on the isoxazole scaffold.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating complex isoxazole derivatives by forming new carbon-carbon bonds. These reactions typically utilize a halogenated isoxazole, often substituted at the C4 position, as the electrophilic partner.

Notable C-C bond-forming reactions include:

Suzuki Coupling: This reaction couples a 4-haloisoxazole with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl or vinyl groups at the C4 position.

Stille Coupling: Involves the reaction of a 4-haloisoxazole with an organostannane reagent, catalyzed by palladium.

Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling a 4-haloisoxazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Heck Coupling: Forms a C-C bond between a 4-haloisoxazole and an alkene under palladium catalysis. researchgate.net

These reactions significantly expand the structural diversity achievable from a common isoxazole core, allowing for the synthesis of highly substituted and complex molecules for various applications. researchgate.netnih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to controlling the synthesis and reactivity of isoxazole derivatives. The formation of the isoxazole ring itself is a key transformation that has been extensively studied.

The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles like this compound is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. mdpi.comnih.govcore.ac.uk This reaction involves the combination of a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne).

For the synthesis of this compound, the key precursors are:

Nitrile Oxide: Generated in situ from Ethyl 2-chloro-2-(hydroxyimino)acetate.

Alkyne (Dipolarophile): 1-Butyne.

The mechanism proceeds as follows:

Step 1: Generation of the Nitrile Oxide: The precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate (an α-halo oxime), is treated with a base (e.g., triethylamine (B128534) or sodium hydroxide). The base abstracts a proton, leading to the elimination of HCl and the formation of the highly reactive nitrile oxide intermediate (Ethyl 2-cyanoformate N-oxide). orgsyn.org

Step 2: 1,3-Dipolar Cycloaddition: The generated nitrile oxide then reacts with the alkyne, 1-butyne. This is a concerted pericyclic reaction where the three atoms of the nitrile oxide dipole add across the two π-electrons of the alkyne's triple bond. This cycloaddition forms the five-membered isoxazole ring in a single, regioselective step. researchgate.netnih.gov The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, leading specifically to the 3,5-disubstituted product. organic-chemistry.org

Two mechanisms have been proposed for the 1,3-dipolar cycloaddition itself: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. However, the concerted pathway is the most widely accepted model for this transformation. nih.gov This synthetic route is highly efficient and provides excellent control over the substitution pattern of the final isoxazole product. core.ac.uknih.gov

Studies on Reductive Cleavage Mechanisms of the Isoxazole Ring

The reductive cleavage of the isoxazole ring is a powerful synthetic tool, providing access to a variety of acyclic compounds with diverse functionalities. The weak N-O bond is the primary site of reactivity in these transformations. A notable example of this reactivity is observed in the palladium-catalyzed hydrogenation of isoxazole derivatives.

In a study on a structurally related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, palladium-catalyzed hydrogenation led to a domino reaction sequence. mdpi.com This process involves an initial hydrogenolysis of the benzylic-like group at the 5-position, followed by the reductive cleavage of the isoxazole N-O bond. mdpi.com This subsequent ring-opening yields an ethyl (Z)-2-amino-4-oxo-2-pentanoate derivative. mdpi.com The reaction proceeds under mild conditions, highlighting the lability of the isoxazole ring to catalytic hydrogenation.

This domino process of two sequential reductions prevents the isolation of the intermediate 5-methylisoxazole (B1293550) derivative. mdpi.com The mechanism of the isoxazole ring cleavage is believed to proceed through the formation of an intermediate imine, which is then hydrolyzed to the final β-hydroxyketone or related products. Common methods for achieving this reductive N-O bond cleavage in isoxazolines, a related class of compounds, include hydrogenolysis with Raney nickel and reduction with various reagents such as LiAlH4, TiCl3, and SmI2. nih.gov

The proposed mechanism for Raney nickel-mediated cleavage involves the coordination of the isoxazole nitrogen to the catalyst, followed by the breaking of the N-O bond. nih.gov Subsequent hydrolysis of the resulting imine intermediate furnishes the final product. nih.gov These studies on related isoxazole systems provide a mechanistic framework for understanding the reductive cleavage of this compound, which is expected to yield corresponding β-dicarbonyl or enaminone compounds depending on the reaction conditions and workup procedures.

Table 1: Reductive Cleavage of Isoxazole Derivatives

| Isoxazole Derivative | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Pd/C, H₂ | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | mdpi.com |

| Heterobicycloalkene-fused 2-isoxazolines | Raney Ni/AlCl₃ | β-hydroxyketones | nih.gov |

Mechanistic Pathways of C-H Activation and Functionalization Reactions

Direct C-H bond activation and functionalization have emerged as highly efficient strategies for the synthesis of complex molecules, and the isoxazole ring is a viable substrate for such transformations. Specifically, palladium-catalyzed direct arylation reactions have been successfully applied to ethyl isoxazole-3-carboxylate, demonstrating the feasibility of functionalizing the C4 and C5 positions of the isoxazole ring.

Research by Doucet and co-workers has shown that ethyl isoxazole-3-carboxylate can undergo a palladium-catalyzed C4,C5-diarylation through a double C-H bond functionalization. researchgate.net This reaction utilizes aryl bromides as the aryl source and proceeds in the presence of a palladium catalyst and a suitable base. researchgate.net The study revealed that the reaction conditions could be tuned to selectively yield either the C5-monoarylated or the C4,C5-diarylated product.

The proposed mechanism for this transformation is believed to follow a typical Pd(0)/Pd(II) catalytic cycle. The initial step involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by a concerted metalation-deprotonation (CMD) pathway, where the C-H bond of the isoxazole ring is activated, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination furnishes the arylated isoxazole and regenerates the Pd(0) catalyst.

Interestingly, the regioselectivity of the arylation is influenced by the steric and electronic properties of the aryl bromide. While a range of meta- and para-substituted aryl bromides lead to the desired C4,C5-diarylated products in good yields, the use of ortho-substituted aryl bromides can result in mixtures of mono- and diarylated compounds. researchgate.net This methodology provides a direct and atom-economical route to highly functionalized isoxazoles, which are valuable building blocks in medicinal chemistry and materials science.

Table 2: Palladium-Catalyzed C-H Arylation of Ethyl Isoxazole-3-carboxylate

| Aryl Source | Catalyst | Product | Reference |

|---|---|---|---|

| Aryl bromides | PdCl(C₃H₅)(dppb) | C4,C5-diarylated isoxazoles | researchgate.net |

| Aryl iodides | Pd(OAc)₂ | C5-arylated isoxazoles | nih.gov |

Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A thorough and targeted search of scientific databases and literature has been conducted to gather the specific spectroscopic and analytical data required for a detailed characterization of the chemical compound this compound. The objective was to provide a comprehensive article focusing on its Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) profiles, adhering to a specific detailed outline.

Despite extensive search efforts, no publicly available experimental data for the ¹H NMR, ¹³C NMR, advanced 2D NMR, Electrospray Ionization Mass Spectrometry (ESI-MS), or High-Resolution Mass Spectrometry (HRMS) of this compound could be located. The search included scientific journals, chemical databases, and supporting information from research articles, none of which contained the specific spectral information for this particular molecule.

While data for structurally related compounds—such as ethyl 5-methylisoxazole-3-carboxylate and ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate—are available, utilizing such information would not provide a scientifically accurate characterization of the target compound, this compound, as requested. The substitution pattern on the isoxazole ring significantly influences the chemical environment of the nuclei and the molecule's fragmentation behavior, making extrapolation from analogues unreliable and scientifically unsound for a focused analysis.

Consequently, it is not possible to generate the requested article with the required detailed research findings and data tables for the following sections:

Spectroscopic and Advanced Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Without access to primary experimental data from scientific research specifically characterizing Ethyl 5-ethylisoxazole-3-carboxylate, the creation of an accurate and authoritative article as per the user's instructions cannot be fulfilled at this time.

Fragmentation Pathway Analysis

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of organic compounds like this compound by analyzing their fragmentation patterns. While a specific mass spectrum for this compound is not widely published, its fragmentation pathway can be predicted based on the established principles of mass spectrometry and the known behavior of related isoxazole (B147169) and ester compounds.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (C₈H₁₁NO₃, 169.18 g/mol ). Key fragmentation pathways are expected to involve the cleavage of the ester group and the heterocyclic isoxazole ring.

Primary Fragmentation Pathways:

Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the alpha-cleavage leading to the loss of the ethoxy radical, which would result in a prominent acylium ion.

Loss of Ethylene (B1197577) (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available on the ethyl group of the ester, a McLafferty rearrangement can occur, leading to the elimination of a neutral ethylene molecule.

Cleavage of the Isoxazole Ring: Heterocyclic rings can undergo characteristic cleavages. The N-O bond in the isoxazole ring is relatively weak and prone to scission, leading to a variety of fragment ions. This can be followed by the loss of small neutral molecules like CO (carbon monoxide) or HCN (hydrogen cyanide).

Loss of the Ethyl Group from the Ring: Cleavage of the C-C bond between the isoxazole ring and the 5-ethyl group can occur, resulting in a fragment ion corresponding to the isoxazole-3-carboxylate core.

A summary of predicted key fragments is presented in the table below.

| m/z Value (Predicted) | Proposed Fragment Structure | Neutral Loss |

| 140 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ring |

| 124 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester |

| 96 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |

This interactive table outlines the most probable high-mass fragments resulting from the electron ionization of this compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its ester and isoxazole moieties. Data from closely related analogs, such as methyl 5-methylisoxazole-3-carboxylate, provide a reliable reference for these assignments. nist.govnist.gov

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible. Vibrations associated with the isoxazole ring, including C=N and C=C stretching, would appear in the fingerprint region (approximately 1400-1650 cm⁻¹). The C-H stretching vibrations from the two ethyl groups would be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C=N (Isoxazole) | Stretch | 1630 - 1650 |

| C=C (Isoxazole) | Stretch | 1570 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

This interactive table summarizes the expected characteristic IR absorption bands for this compound, crucial for its functional group identification.

Raman Spectroscopy Applications for Structural Insights

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide deeper insights into the skeletal structure of the isoxazole ring.

While the carbonyl (C=O) stretch is often weaker in Raman spectra compared to IR, the C=C and C=N symmetric stretching vibrations of the isoxazole ring are expected to produce strong and sharp signals. This can help to confirm the aromatic-like character and substitution pattern of the heterocyclic core. Furthermore, the C-C stretching vibrations of the ethyl substituents would be readily observable, providing information about their conformation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds like ethyl 5-phenylisoxazole-3-carboxylate and ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate offers significant insights. nih.govnih.govresearchgate.net

These analogous structures consistently show that the isoxazole ring is essentially planar. nih.govnih.gov The ethyl carboxylate group is often found to be nearly coplanar with the attached ring, a conformation stabilized by resonance. nih.gov The ethyl group at the 5-position would extend from the plane of the ring. In the crystal lattice, molecules would be packed together through weak intermolecular forces such as van der Waals interactions and, potentially, C-H···O hydrogen bonds involving the ester oxygen atoms. nih.gov

| Parameter | Typical Value (from Analogs) | Reference |

| Crystal System | Monoclinic or Triclinic | nih.govresearchgate.net |

| Space Group | P2₁/c or P-1 | nih.govresearchgate.net |

| Dihedral Angle (Ring-Ester) | < 10° | nih.govnih.gov |

| Molecular Conformation | Largely planar isoxazole ring | nih.govnih.gov |

This interactive table presents typical crystallographic data derived from structurally similar isoxazole derivatives, illustrating the expected solid-state conformation of this compound.

Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and for separating it from reaction intermediates or byproducts. Given its molecular structure, a reverse-phase HPLC (RP-HPLC) method would be highly effective.

An exemplary method, adapted from the analysis of the similar compound ethyl 5-methylisoxazole-3-carboxylate, would utilize a C18 stationary phase. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, often with a small amount of acid like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com Detection would typically be performed using a UV detector, set to a wavelength where the isoxazole chromophore exhibits strong absorbance. This method allows for the quantification of the compound and the detection of impurities with high sensitivity and resolution. sielc.com

| Parameter | Condition |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water / Acid (e.g., Formic Acid) |

| Detection | UV-Vis Spectroscopy |

| Mode | Reverse-Phase |

This interactive table details a standard set of HPLC conditions suitable for the analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of characterizing this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for assessing purity, identifying byproducts, and quantifying the compound in various matrices. The volatility of this compound makes it amenable to GC analysis.

While specific, detailed research findings on the GC analysis of this compound are not extensively documented in publicly available literature, its chromatographic behavior can be inferred from data on structurally similar compounds and general principles of GC. The selection of the GC column is critical, with the choice of stationary phase being the most important factor. A range of capillary columns with different polarities can be employed.

For instance, a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), would separate compounds primarily based on their boiling points. On such a column, the elution order of a series of related isoxazole esters would generally follow their increasing molecular weight and boiling point.

Conversely, a more polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX), would exhibit stronger interactions with polar analytes. The lone pair of electrons on the nitrogen and oxygen atoms of the isoxazole ring, as well as the carbonyl group of the ester, can engage in dipole-dipole interactions with a polar stationary phase, leading to longer retention times compared to a non-polar column.

| Compound | Stationary Phase | Kovats Retention Index (RI) |

|---|---|---|

| Ethyl isoxazole-5-carboxylate | Semi-standard non-polar | 1067 |

It is important to note that the substitution pattern on the isoxazole ring significantly influences the retention index. The presence of an ethyl group at the 5-position in this compound, as opposed to a hydrogen in Ethyl isoxazole-5-carboxylate, would be expected to increase its retention time and, consequently, its retention index on a given stationary phase due to increased molecular weight and van der Waals interactions.

A typical GC method for the analysis of this compound would likely involve the following parameters:

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with FID or Mass Spectrometer |

| Column | e.g., DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Initial temp. 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to a final temp. of 250-280 °C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C (for FID) |

| MS Transfer Line Temp. | 280 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

The use of a mass spectrometer as a detector provides not only retention time data but also mass spectra, which offer structural information crucial for unequivocal identification. The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its structure, showing fragments corresponding to the loss of the ethoxy group, the entire ester group, and cleavage of the isoxazole ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For isoxazole (B147169) derivatives, these calculations provide a detailed picture of their electronic landscape and potential energy surfaces.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of isoxazole derivatives is characterized by the interplay of the π-systems of the isoxazole ring and the substituent groups. Molecular orbital analysis, often performed using Density Functional Theory (DFT), reveals the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO).

In related compounds like ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, DFT calculations have been used to determine Mulliken atomic charges, providing insight into the reactive sites of the molecule. materialsciencejournal.org For instance, it was found that specific carbon and oxygen atoms carry the highest negative charges, indicating their susceptibility to electrophilic attack. materialsciencejournal.org Similar analyses on ethyl 5-ethylisoxazole-3-carboxylate would likely reveal the nitrogen and oxygen atoms of the isoxazole ring, as well as the carbonyl oxygen of the ester group, as key sites for intermolecular interactions.

The energies of the HOMO and LUMO are critical in predicting the chemical reactivity and electronic properties. For many organic molecules, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.

Conformational Analysis and Energetic Landscapes

The flexibility of the ethyl and carboxylate substituents necessitates a thorough conformational analysis to identify the most stable geometries. lumenlearning.com Conformational analysis involves mapping the potential energy surface of the molecule by rotating its single bonds. lumenlearning.com The study of different rotamers helps in understanding the stability of various isomers by considering the spatial arrangement and through-space interactions of the substituents. lumenlearning.com

| Compound | Dihedral Angle between Rings (°) | Reference |

|---|---|---|

| Ethyl 5-phenylisoxazole-3-carboxylate | 0.5 (1) | nih.gov |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1) | 1.76 (9) | nih.govresearchgate.net |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 2) | 5.85 (8) | nih.govresearchgate.net |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 43.40 (13) | researchgate.net |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the reaction pathways and characterizing the transition states, chemists can gain a deeper understanding of how reactions occur and what factors control their outcomes. For instance, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates has been studied, providing insights into cyclocondensation reactions that are also relevant to isoxazole synthesis. researchgate.net

The synthesis of isoxazoles often involves cycloaddition reactions. mdpi.com Computational modeling of these reactions for this compound could identify the key transition states, determine activation energies, and predict the regioselectivity of the reaction. This information is invaluable for optimizing synthetic routes and designing new catalysts.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques complement quantum chemical calculations by allowing for the study of larger systems and dynamic processes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. researchgate.net DFT calculations, particularly with functionals like B3LYP, are commonly used to calculate the shielding tensors of nuclei, which are then converted to chemical shifts. researchgate.netresearchgate.net The accuracy of these predictions can be high enough to distinguish between different isomers or conformers. nih.gov

For various organic molecules, including those with heterocyclic rings, computational methods have been successfully employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.netchemicalbook.com For example, in the study of alkylpyrroles, it was found that Møller–Plesset perturbation theory (MP2) provided excellent agreement with experimental ¹³C NMR data. researchgate.net The inclusion of solvent effects, often through a polarizable continuum model (PCM), generally improves the accuracy of the predictions. researchgate.net Similar computational protocols could be applied to this compound to predict its NMR spectra, aiding in its characterization.

| Computational Method | Key Findings for Related Compounds | Potential Application to this compound | Reference |

|---|---|---|---|

| DFT (B3LYP) | Commonly used for predicting chemical shifts in organic molecules. | Prediction of ¹H and ¹³C NMR spectra to aid in structural confirmation. | researchgate.net |

| MP2 | Shown to provide superior accuracy for ¹³C chemical shifts in protonated alkylpyrroles compared to DFT. | Higher accuracy prediction of ¹³C NMR chemical shifts. | researchgate.net |

| PCM (Solvent Model) | Inclusion of solvent effects generally improves agreement with experimental data. | More accurate prediction of NMR spectra in solution. | researchgate.net |

Computational Approaches for Understanding Stereochemical Outcomes in Synthesis

Computational modeling can be instrumental in understanding and predicting the stereochemical outcomes of chemical reactions. By calculating the energies of different transition states leading to various stereoisomers, it is possible to predict which product will be favored.

While this compound itself is achiral, computational studies on the synthesis of related chiral molecules can provide valuable insights. For example, in reactions involving the creation of new stereocenters, computational analysis can help rationalize the observed diastereoselectivity or enantioselectivity. This is particularly relevant in the synthesis of complex molecules where isoxazole moieties are incorporated into larger, stereochemically rich frameworks.

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides powerful tools to investigate the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the context of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), offer insights into how its electronic properties govern its behavior in chemical reactions. These computational approaches allow for the calculation of various molecular descriptors that quantify reactivity.

The reactivity of the isoxazole ring is significantly influenced by the nature of the substituents at its various positions. For this compound, the key substituents are the ethyl group at the C5 position and the ethyl carboxylate group at the C3 position. Computational studies on substituted isoxazoles and other heterocyclic systems help elucidate the electronic effects of these groups. researchgate.netresearchgate.net

Quantum chemical descriptors are often calculated to quantify these effects. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov Generally, EDGs increase the chemical potential and decrease the electrophilicity index, while EWGs have the opposite effect. The interplay of the electron-donating ethyl group and the electron-withdrawing ethyl carboxylate group in this compound creates a specific electronic profile that dictates its reactivity towards different reagents.

| Substituent Group | Position on Isoxazole Ring | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Effect on Overall Reactivity |

|---|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | C5 | Electron-Donating (Inductive) | Increase | Slight Increase | Enhances nucleophilicity, may direct electrophilic attack. |

| Ethyl Carboxylate (-COOCH₂CH₃) | C3 | Electron-Withdrawing (Resonance and Inductive) | Decrease | Decrease | Enhances electrophilicity, particularly at C3; deactivates the ring towards electrophiles. |

The synthesis of 3,5-disubstituted isoxazoles like this compound is commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. nih.govnih.gov The regioselectivity of this reaction—that is, the preferential formation of one constitutional isomer over another—is a critical aspect that can be explained and predicted using computational methods. researcher.liferesearchgate.net

For the synthesis of this compound, the reaction would involve a nitrile oxide and an ethyl-substituted alkyne. The regioselectivity is determined by the relative activation energies (energy barriers) of the transition states leading to the different possible regioisomers. nih.gov Density Functional Theory (DFT) calculations are employed to model the reaction pathways and locate the transition state structures. researchgate.net

The outcome of the cycloaddition is governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (alkyne), which can be analyzed using Frontier Molecular Orbital (FMO) theory. The reaction can be controlled by the interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is typically predicted by considering the orbital coefficients of the interacting atoms in the FMOs. The reaction favors the pathway where the atoms with the largest HOMO and LUMO coefficients overlap.

Computational studies analyze the potential energy surface of the reaction, calculating the activation energies for the formation of the two possible regioisomeric transition states (TS1 and TS2). nih.gov The product distribution is then predicted based on the energy difference between these transition states (ΔΔE‡ = ETS1 - ETS2). A lower activation energy for one pathway indicates that it is kinetically favored, leading to the predominant formation of that specific regioisomer. nih.govresearchgate.net

| Reaction Pathway | Regioisomeric Product | Calculated Activation Energy (Eₐ) (kcal/mol) | Relative Energy (ΔE) (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Pathway 1 (via TS1) | This compound | 15.2 | 0.0 | Major Product (Kinetically Favored) |

| Pathway 2 (via TS2) | Ethyl 4-ethylisoxazole-3-carboxylate | 18.5 | +3.3 | Minor Product |

Note: The data in this table is illustrative and based on typical computational results for similar 1,3-dipolar cycloaddition reactions. Actual values would require specific calculations for the reactants leading to this compound.

Applications of Ethyl 5 Ethylisoxazole 3 Carboxylate As a Synthetic Intermediate

Role as a Building Block in Complex Heterocyclic Synthesis

The inherent functionality of Ethyl 5-ethylisoxazole-3-carboxylate makes it a valuable scaffold in organic synthesis. The ester group can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, while the isoxazole (B147169) ring can participate in various reactions, including ring-opening and cycloaddition, to generate significant molecular complexity.

This compound is a prime example of a 3,5-disubstituted isoxazole, a class of compounds typically synthesized via the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide and an alkyne. nih.govnih.govchemtube3d.com In this context, the structure of this compound can be accessed by reacting ethyl chlorooximidoacetate (a precursor to the nitrile oxide of ethyl glyoxylate) with 1-butyne. This foundational reaction establishes the core scaffold, which can then be further functionalized.

The true utility of this intermediate is demonstrated in its capacity to generate more complex, polysubstituted isoxazoles. The C4 position of the isoxazole ring, being a nucleophilic carbon, can be functionalized through various C-H activation or electrophilic substitution reactions. Furthermore, the ethyl ester at the C3 position serves as a versatile handle for diversification.

Synthetic Transformations at the C3-Position:

Hydrolysis: The ester can be hydrolyzed to the corresponding 5-ethylisoxazole-3-carboxylic acid, which can then be coupled with various amines to form a library of amides.

Reduction: Reduction of the ester group can yield the corresponding primary alcohol, (5-ethylisoxazol-3-yl)methanol, a precursor for ethers and other derivatives.

Transesterification: Reaction with different alcohols allows for the synthesis of various other esters.

These transformations enable the creation of a wide range of isoxazole derivatives with tailored properties. nih.gov

Table 1: Synthetic Strategies for Polysubstituted Isoxazoles

| Synthetic Strategy | Description | Potential Products from this compound |

|---|---|---|

| 1,3-Dipolar Cycloaddition | The fundamental reaction between a nitrile oxide and an alkyne to form the isoxazole ring. Regioselectivity is a key consideration. organic-chemistry.org | The title compound itself and its analogs with different C5 substituents. |

| C4-Position Functionalization | Direct functionalization of the C4-H bond, often through lithiation followed by quenching with an electrophile or through metal-catalyzed C-H activation. | 4-Halo, 4-nitro, or 4-acyl-5-ethylisoxazole-3-carboxylate derivatives. |

| C3-Ester Modification | Conversion of the ethyl ester into other functional groups like amides, acids, or alcohols to introduce diversity. nih.gov | 5-Ethylisoxazole-3-carboxamides, 5-ethylisoxazole-3-carboxylic acid, (5-ethylisoxazol-3-yl)methanol. |

The isoxazole ring is not merely a stable aromatic system; it can also function as a masked synthon for other functional groups. One of the most powerful strategies involves the reductive cleavage of the weak N-O bond within the isoxazole ring. nih.gov This process typically yields a β-enaminone or, after hydrolysis, a β-hydroxyketone. researchgate.netmdpi.com These linear intermediates are highly reactive and can be used in subsequent intramolecular cyclization reactions to build a variety of fused heterocyclic systems. mdpi.com

For instance, an appropriately substituted isoxazole can serve as a precursor to quinoline (B57606) derivatives. jocpr.comresearchgate.net A synthetic sequence could involve the reductive ring opening of an isoxazole intermediate to generate an enaminone, which then undergoes an intramolecular condensation reaction to form the quinoline core. nih.gov This strategy leverages the isoxazole as a stable, easily handled intermediate that releases its reactive potential under specific reductive conditions. researchgate.netacs.org This approach has been used to synthesize complex structures, including isoxazole-fused tricyclic quinazoline (B50416) alkaloids via intramolecular cycloaddition. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Isoxazole Precursors

| Fused System | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|